An In-Depth Technical Guide to Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 51135-70-7)
An In-Depth Technical Guide to Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 51135-70-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic building block, holds significant promise in the landscape of modern medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and burgeoning applications in drug discovery. Particular emphasis is placed on its role as a scaffold for developing novel therapeutics, including antitubercular agents and kinase inhibitors. This document serves as a critical resource for researchers aiming to leverage the unique structural and functional attributes of this versatile compound.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in drug discovery, prized for its rigid, planar structure and its capacity for diverse functionalization. This scaffold is a key component in numerous biologically active compounds with a wide range of therapeutic applications, including oncology, neurology, and infectious diseases.[1] Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate serves as a crucial starting material for the synthesis of more complex molecules, offering strategic points for chemical modification that can be tailored to interact with specific biological targets. Its derivatives have shown promising activity in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] The ethyl ester form of this compound often enhances solubility and bioavailability, making it an attractive candidate for drug formulation.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 51135-70-7 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | |
| Appearance | Orange solid | |
| Purity | 95% | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Chemical Reactivity
The synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be achieved through various synthetic strategies. A prominent and well-documented method is the Suzuki coupling reaction.
Suzuki Coupling Approach
This method involves the palladium-catalyzed cross-coupling of a boronic acid derivative with a halogenated pyrazolo[1,5-a]pyridine precursor.
Experimental Protocol:
A detailed protocol for the synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is as follows:
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Reactants:
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Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 g, 3.73 mmol)
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Methylboronic acid (448 mg, 7.46 mmol)
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(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) (545 mg, 0.746 mmol)
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Cesium carbonate (Cs₂CO₃) (2.42 g, 7.46 mmol)
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Solvent:
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N,N-Dimethylformamide (DMF) (5.0 mL)
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Procedure:
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Combine Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, methylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a reaction vessel under an argon atmosphere.
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Add DMF to the mixture.
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Stir the reaction mixture at 100 °C for 2 hours.
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After completion, concentrate the mixture.
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Purify the crude product by silica gel column chromatography using a petroleum ether: ethyl acetate (5:1, v/v) eluent.
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Yield:
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77% (589 mg) of Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate as an orange solid.
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Characterization:
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Electrospray Ionization Mass Spectrometry (ESI-MS): m/z = 204.5 [M + H]⁺.
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Figure 1: Suzuki coupling synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
Alternative Synthetic Strategies: Cycloaddition Reactions
The broader class of pyrazolo[1,5-a]pyridines can also be synthesized via [3+2] cycloaddition reactions. This approach typically involves the reaction of N-aminopyridinium ylides with appropriate alkynes or alkenes.[3] This method offers a versatile route to a variety of substituted pyrazolo[1,5-a]pyridines and can be a valuable alternative for accessing the core scaffold.
Chemical Reactivity
The pyrazolo[1,5-a]pyridine ring system exhibits a rich and diverse reactivity profile. The presence of the ethyl carboxylate group at the 3-position and the methyl group at the 5-position influences the electron density and steric accessibility of the ring system, thereby directing its reactivity in various chemical transformations. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a valuable building block for the synthesis of compounds with potential therapeutic applications.
Antitubercular Agents
Derivatives of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold have demonstrated potent in vitro activity against Mycobacterium tuberculosis, including drug-susceptible and multidrug-resistant strains.[4] These compounds represent a promising avenue for the development of new antitubercular drugs with novel mechanisms of action.
Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold is a known "hinge-binding" motif for many protein kinases, which are critical targets in oncology. Aberrant kinase activity is a hallmark of many cancers, and inhibitors based on this scaffold have shown promise. For instance, substituted pyrazolo[1,5-a]pyridine compounds have been identified as inhibitors of RET kinase, a key driver in certain types of thyroid and lung cancers.[5]
Figure 2: Medicinal chemistry applications of Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
Safety and Handling
While specific toxicity data for Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is not extensively documented, general laboratory safety precautions should be observed when handling this and related chemical compounds. For a related compound, ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion and Future Perspectives
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a molecule of significant interest to the medicinal chemistry community. Its versatile synthesis and the biological activities of its derivatives underscore its potential as a cornerstone for the development of next-generation therapeutics. Further research into its biological targets, structure-activity relationships, and pharmacokinetic properties will be crucial in fully realizing its therapeutic potential. The development of more diverse and efficient synthetic routes will also play a key role in expanding the chemical space accessible from this valuable starting material.
References
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Lead Sciences. Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate. Available from: [Link]
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Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
-
PubChem. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Available from: [Link]
-
MDPI. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Available from: [Link]
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]
-
Stenutz. ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. Available from: [Link]
-
National Center for Biotechnology Information. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Available from: [Link]
- Google Patents. Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
Sources
- 1. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 1224944-77-7 [chemicalbook.com]
- 2. Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 3. ethyl pyrazolo[1,5-a]pyridine-3-carboxylate [stenutz.eu]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
- 6. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
